molecular formula C9H14Cl2N2O2 B6610332 methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride CAS No. 2763758-38-7

methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride

Cat. No.: B6610332
CAS No.: 2763758-38-7
M. Wt: 253.12 g/mol
InChI Key: PFVCMYZJPJAFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride (MEPE-DHC) is a small molecule compound with a wide range of applications in scientific research. MEPE-DHC is a non-toxic, non-volatile and relatively low-cost compound that can be used to extract and detect various molecules, as well as for a variety of other applications.

Scientific Research Applications

Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent for the extraction and detection of various molecules, such as proteins, carbohydrates, and lipids. It can also be used for the isolation of DNA, RNA, and other nucleic acids. Additionally, this compound can be used for affinity chromatography, which is a technique used to separate molecules based on their affinity for a certain ligand. This compound can also be used for the preparation of cell lysates, which are used in various biochemical studies.

Mechanism of Action

Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride works by binding to the target molecules and forming a complex. This complex is then extracted from the solution and can be further analyzed. The binding of this compound to the target molecules is highly specific and can be used to isolate and detect specific molecules.
Biochemical and Physiological Effects
This compound is a non-toxic and non-volatile compound, and therefore does not have any significant biochemical or physiological effects. It is also relatively low-cost and can be used in a wide range of applications.

Advantages and Limitations for Lab Experiments

Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride has several advantages for lab experiments. It is non-toxic and non-volatile, which makes it safe to use in the lab. It is also relatively low-cost and can be used to extract and detect various molecules. However, this compound has some limitations as well. It is not as efficient as other reagents, and it can be difficult to purify the extracted molecules. Additionally, this compound is not as effective for the extraction of large molecules, such as proteins.

Future Directions

Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is a versatile compound with a wide range of applications in scientific research. In the future, this compound could be used to develop new methods for the extraction and detection of molecules. Additionally, this compound could be used to create new affinity chromatography techniques, which could be used to separate molecules based on their affinity for a certain ligand. This compound could also be used to develop new methods for the preparation of cell lysates, which could be used in various biochemical studies. Finally, this compound could be used to develop new methods for the detection of biomarkers, which could be used to diagnose and treat diseases.

Synthesis Methods

Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is synthesized using a multi-step process. The first step involves the reaction of pyridine-2-carboxylic acid with 2-aminoethanol in the presence of a catalyst. The resulting product is then reacted with methyl iodide in an aqueous medium to produce the desired this compound. The final step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of this compound dihydrochloride. The entire process is relatively simple and can be done in a laboratory setting.

Properties

IUPAC Name

methyl 5-(2-aminoethyl)pyridine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8-3-2-7(4-5-10)6-11-8;;/h2-3,6H,4-5,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVCMYZJPJAFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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